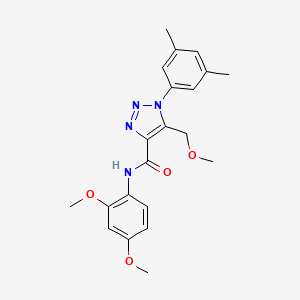
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a herbicide that is widely used in agricultural practices to control weeds. EPTC belongs to the class of thiocarbamate herbicides, which are known for their selective action against grassy weeds. EPTC has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This compound binds to the biotin carboxylase domain of ACC, preventing the enzyme from functioning properly. This leads to a buildup of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis. The inhibition of fatty acid synthesis leads to a depletion of energy reserves in the weed, ultimately resulting in its death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of proteins, nucleic acids, and cell wall components. It also disrupts the normal functioning of the chloroplasts, leading to a decrease in photosynthesis and a buildup of reactive oxygen species. This compound has also been shown to induce the production of stress-related proteins in plants, which may play a role in its herbicidal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a widely used herbicide that has been extensively studied in laboratory experiments. Its advantages include its selectivity for grassy weeds, its well-established synthesis method, and its potential application in the treatment of cancer. However, this compound also has some limitations for lab experiments. It is toxic to some non-target organisms, and its persistence in the environment can lead to unintended effects on ecosystems. Additionally, its use in agriculture can lead to the development of herbicide-resistant weeds, which can be difficult to control.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of research is the development of new herbicides that are more selective and have fewer unintended effects on ecosystems. Another area of research is the investigation of this compound's potential as a chemotherapeutic agent. Further studies are needed to determine the safety and efficacy of this compound in the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for this compound and related compounds may lead to the discovery of new herbicides and pharmaceuticals.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to selectively inhibit the growth of grassy weeds by interfering with their ability to synthesize proteins. This compound has also been studied for its potential application in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and it is currently being investigated for its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-23-15-9-5-4-8-14(15)21-17(22)16-12(2)20-18(24-16)13-7-6-10-19-11-13/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAGELULXANIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)

![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)

![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)
![4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid](/img/structure/B4748594.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4748595.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4748601.png)

